[2-(Octyloxy)ethyl]amine oxalate
Overview
Description
“[2-(Octyloxy)ethyl]amine oxalate” is a chemical compound that contains a total of 35 atoms, including 23 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 34 bonds, including 11 non-Hydrogen bonds, 9 rotatable bonds, 1 primary aliphatic amine, and 1 aliphatic ether .
Molecular Structure Analysis
The molecular structure of “[2-(Octyloxy)ethyl]amine oxalate” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 34 bonds, including 11 non-Hydrogen bonds, 9 rotatable bonds, 1 primary aliphatic amine, and 1 aliphatic ether .Chemical Reactions Analysis
Primary (1°) amines react with diethyl oxalate forming N, N -oxamide, which is a solid. Secondary (2°) amines react with diethyl oxalate forming oxamic ester, which is a liquid .Physical And Chemical Properties Analysis
“[2-(Octyloxy)ethyl]amine oxalate” contains a total of 35 atoms, including 23 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Scientific Research Applications
Hybrid Iron Phosphate-Oxalate Materials
A novel inorganic−organic hybrid iron phosphate−oxalate material has been synthesized, showcasing reversible hydration and adsorptive properties. This material demonstrates the potential for applications in gas storage and separation due to its unique structural features, such as large one-dimensional channels and neutral iron phosphate layers, which are held apart by oxalate pillars. The solid undergoes antiferromagnetic ordering, indicating its utility in magnetic materials and sensors (Choudhury, Natarajan, & Rao, 1999).
Organic Amine Oxalates
The study of hydrogen-bonded structures in organic amine oxalates reveals diverse hydrogen-bonded networks, providing insights into the thermal stability and potential applications of these materials in designing novel organic frameworks and sensors. The different types of hydrogen-bonded networks, ranging from linear chains to sheet-like structures and dimeric rings, suggest versatility in applications ranging from molecular recognition to the construction of advanced materials (Vaidhyanathan, Natarajan, & Rao, 2002).
Poly(2-oxazoline)s and Click Chemistry
Poly(2-alkyl/aryl-2-oxazoline)s have gained attention for biomedical applications due to their biocompatibility and versatility. The modular approach of 'click chemistry' offers a strategy toward functional polymers by post-polymerization modification, suggesting potential applications in drug delivery and tissue engineering. This versatility underscores the importance of functionalization strategies in developing next-generation biomedical materials (Lava, Verbraeken, & Hoogenboom, 2015).
Oxalate-Bridged Dinuclear Complexes
Oxalate-bridged dinuclear complexes have been synthesized, illustrating the potential of oxalate ligands in constructing magnetic materials. The study of these complexes contributes to the understanding of magnetic coupling mechanisms, which is crucial for the development of molecular magnets and electronic devices (Ohba, Tamaki, Matsumoto, & Ōkawa, 1993).
Solvent Extraction for Amine Reclaiming
A solvent extraction technique for reclaiming heat stable salts and neutral degradation products from amines used in carbon dioxide capture highlights the importance of chemical stability and recyclability in environmental applications. This technique demonstrates the potential for improving the efficiency and sustainability of industrial processes related to environmental management and carbon capture (Karnwiboon et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-octoxyethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.C2H2O4/c1-2-3-4-5-6-7-9-12-10-8-11;3-1(4)2(5)6/h2-11H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJONXMASGVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Octyloxy)ethyl]amine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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